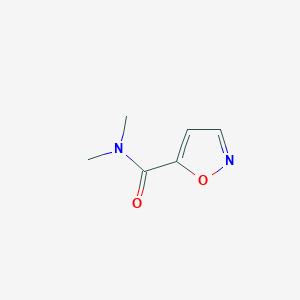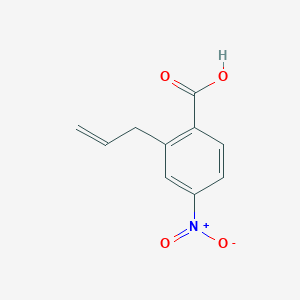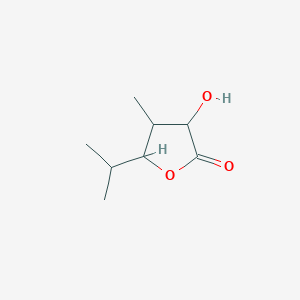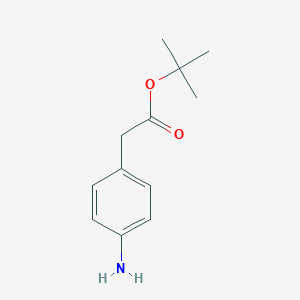
Methyl-2-(5-Brom-1H-indol-3-yl)-2-oxoacetat
Übersicht
Beschreibung
The compound "methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate" is a significant molecule in the field of organic chemistry, particularly in the synthesis of complex heterocyclic compounds. Its importance lies in its structural features, which include an indole core, a bromo substituent, and an oxoacetate group, making it a versatile precursor in various chemical reactions and synthesis processes.
Synthesis Analysis
The synthesis of related indole derivatives often involves multi-step procedures that can include one-pot strategies for efficiency. For instance, derivatives similar to "methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate" have been synthesized through one-pot strategies, involving click reactions that yield compounds with significant structural complexity and potential bioactivity, as demonstrated by Ahmed et al. (2016) (Ahmed et al., 2016).
Molecular Structure Analysis
The molecular structure of indole derivatives is often elucidated using single crystal X-ray diffraction, which provides detailed insights into their geometric configuration. For example, the structure of related compounds has been determined, showing specific space groups and stabilization by weak intermolecular hydrogen bonding (Ahmed et al., 2016). These structural analyses are crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions and Properties
Indole derivatives like "methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate" participate in a variety of chemical reactions, leading to the formation of novel heterocyclic compounds. These reactions can include cycloaromatization, condensation, and bromination, each contributing to the synthesis of compounds with diverse biological activities and chemical properties (Rao et al., 1999) (Rao et al., 1999).
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Methyl-2-(5-Brom-1H-indol-3-yl)-2-oxoacetat hat sich in antimikrobiellen Anwendungen als vielversprechend erwiesen. Indol-Derivate, wie diese Verbindung, wurden als wirksam gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern gefunden. Dazu gehören häufige und klinisch relevante Arten wie Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans und Aspergillus niger. Die Wirksamkeit der Verbindung in diesem Bereich legt das Potenzial für die Entwicklung neuer antimikrobieller Mittel nahe, die zur Behandlung verschiedener Infektionen eingesetzt werden könnten .
Antioxidative Eigenschaften
Die antioxidative Kapazität von this compound ist ein weiterer interessanter Bereich. Antioxidantien sind entscheidend für die Neutralisierung von freien Radikalen und reaktiven Sauerstoffspezies (ROS), die an einer Vielzahl von Krankheiten und Alterungsprozessen beteiligt sind. Die Fähigkeit der Verbindung, freie Radikale abzufangen, kann mit Tests wie dem DPPH-Freiradikal-Fängertest quantifiziert werden, und sie wurde im Vergleich zu Standard-Antioxidantien wie Ascorbinsäure günstig bewertet .
Korrosionsschutzpotenzial
In industriellen Anwendungen wurde diese Verbindung auf ihr Korrosionsschutzpotenzial hin untersucht. Die Forschung zeigt, dass sie die Korrosionsraten an Weichstahl in einer aggressiven sauren Umgebung deutlich reduzieren kann. Dies ist besonders relevant für Industrien, die Stahlkonstruktionen verwenden und ihre Lebensdauer verlängern und ihre Integrität unter korrosiven Bedingungen erhalten wollen .
Antikrebsaktivität
Indol-Derivate sind für ihre Antikrebseigenschaften bekannt, und this compound ist keine Ausnahme. Diese Verbindungen können mit verschiedenen zellulären Signalwegen interagieren und die Proliferation von Krebszellen hemmen. Die Erforschung der Antikrebsanwendungen dieser Verbindung könnte zur Entwicklung neuer Chemotherapeutika führen .
Entzündungshemmende und schmerzlindernde Wirkungen
Die entzündungshemmenden und schmerzlindernden Wirkungen von Indol-Derivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. This compound könnte möglicherweise zur Behandlung von Erkrankungen verwendet werden, die durch Entzündungen und Schmerzen gekennzeichnet sind, und so einen neuen Weg für therapeutische Interventionen eröffnen .
Neuroprotektive Wirkungen
Indole wurden mit neuroprotektiven Wirkungen in Verbindung gebracht, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten. This compound kann dazu beitragen, neuronale Zellen vor Schäden oder dem Tod zu schützen, die durch verschiedene neurotoxische Faktoren verursacht werden. Diese Anwendung befindet sich noch in der Erkundungsphase, birgt aber vielversprechende Möglichkeiten für zukünftige therapeutische Strategien .
Zukünftige Richtungen
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The diverse biological activities of indole derivatives have created interest among researchers to synthesize a variety of indole derivatives . Therefore, the future directions for “methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate” could involve further exploration of its therapeutic potential and the development of new useful derivatives.
Wirkmechanismus
Target of Action
Similar compounds such as 5-((5-bromo-1h-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione (gq-238) have shown promising antiparasitic activity against the worm adult of the schistosoma mansoni and the protozoan trypanosoma cruzi .
Mode of Action
It’s worth noting that similar compounds have been synthesized and characterized for their multifaceted applications, including anti-corrosion, antimicrobial, and antioxidant properties .
Biochemical Pathways
Related compounds have been found to exhibit certain antiviral properties, impeding the movement of tobacco mosaic virus (tmv) .
Result of Action
Similar compounds have shown a substantial decrement in corrosion rates with ascending concentrations of the organic compound . They have also outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .
Action Environment
It’s worth noting that similar compounds have shown high thermal stability .
Eigenschaften
IUPAC Name |
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPHYKMALRMWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429008 | |
| Record name | methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163160-56-3 | |
| Record name | Methyl 5-bromo-α-oxo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163160-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)




![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)
![[1,4'-Bipiperidin]-2-one](/img/structure/B70529.png)

![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)

![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)